Cas no 1197750-00-7 (2,2,2-Trifluoroethyl N-2-(Pyridin-2-yl)ethylcarbamate)

2,2,2-Trifluoroethyl N-2-(Pyridin-2-yl)ethylcarbamate 化学的及び物理的性質
名前と識別子
-
- 2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate
- NE56623
- 2,2,2-trifluoroethyl N-(2-pyridin-2-ylethyl)carbamate
- Z812516952
- 2,2,2-Trifluoroethyl N-2-(Pyridin-2-yl)ethylcarbamate
-
- インチ: 1S/C10H11F3N2O2/c11-10(12,13)7-17-9(16)15-6-4-8-3-1-2-5-14-8/h1-3,5H,4,6-7H2,(H,15,16)
- InChIKey: QUNHSNJLVYMMJV-UHFFFAOYSA-N
- ほほえんだ: FC(COC(NCCC1C=CC=CN=1)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 246
- トポロジー分子極性表面積: 51.2
- 疎水性パラメータ計算基準値(XlogP): 2
2,2,2-Trifluoroethyl N-2-(Pyridin-2-yl)ethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B586290-25mg |
2,2,2-Trifluoroethyl N-[2-(Pyridin-2-yl)ethyl]carbamate |
1197750-00-7 | 25mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-52668-2.5g |
2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate |
1197750-00-7 | 95.0% | 2.5g |
$923.0 | 2025-02-20 | |
Enamine | EN300-52668-0.1g |
2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate |
1197750-00-7 | 95.0% | 0.1g |
$132.0 | 2025-02-20 | |
A2B Chem LLC | AV41680-50mg |
2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate |
1197750-00-7 | 90% | 50mg |
$128.00 | 2024-04-20 | |
A2B Chem LLC | AV41680-250mg |
2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate |
1197750-00-7 | 90% | 250mg |
$233.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321569-50mg |
2,2,2-Trifluoroethyl n-[2-(pyridin-2-yl)ethyl]carbamate |
1197750-00-7 | 95% | 50mg |
¥1900.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321569-500mg |
2,2,2-Trifluoroethyl n-[2-(pyridin-2-yl)ethyl]carbamate |
1197750-00-7 | 95% | 500mg |
¥9525.00 | 2024-08-09 | |
Enamine | EN300-52668-10.0g |
2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate |
1197750-00-7 | 95.0% | 10.0g |
$2024.0 | 2025-02-20 | |
Aaron | AR019XDO-1g |
2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate |
1197750-00-7 | 95% | 1g |
$672.00 | 2025-02-10 | |
Aaron | AR019XDO-5g |
2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate |
1197750-00-7 | 90% | 5g |
$1901.00 | 2023-12-16 |
2,2,2-Trifluoroethyl N-2-(Pyridin-2-yl)ethylcarbamate 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
2,2,2-Trifluoroethyl N-2-(Pyridin-2-yl)ethylcarbamateに関する追加情報
2,2,2-Trifluoroethyl N-2-(Pyridin-2-yl)ethylcarbamate: A Comprehensive Overview
The compound with CAS No. 1197750-00-7, commonly referred to as 2,2,2-Trifluoroethyl N-2-(Pyridin-2-yl)ethylcarbamate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features, which include a trifluoroethyl group and a pyridinyl substituent. These elements contribute to its distinctive chemical properties and potential applications in various industries.
Recent studies have highlighted the importance of trifluoroethyl groups in enhancing the stability and reactivity of organic compounds. The presence of this group in 2,2,2-Trifluoroethyl N-2-(Pyridin-2-yl)ethylcarbamate not only imparts exceptional thermal stability but also facilitates its use in advanced chemical synthesis processes. Moreover, the pyridinyl moiety introduces aromaticity and electron-withdrawing effects, which further enhance the compound's versatility in chemical reactions.
One of the most promising applications of this compound lies in its potential as a precursor for the synthesis of advanced materials. Researchers have demonstrated that N-carbamates derived from such structures can serve as building blocks for creating high-performance polymers and coatings. These materials exhibit superior mechanical properties and resistance to environmental degradation, making them ideal for use in aerospace, automotive, and electronic industries.
In addition to its material science applications, 2,2,2-Trifluoroethyl N-2-(Pyridin-2-yl)ethylcarbamate has shown potential in pharmaceutical research. The trifluoromethyl group is known to improve the pharmacokinetic profiles of drug candidates by enhancing their bioavailability and reducing metabolic liabilities. This makes the compound a valuable tool in the development of novel therapeutic agents targeting various disease states.
From a synthetic perspective, the preparation of this compound involves a multi-step process that requires precise control over reaction conditions. The synthesis typically begins with the formation of an intermediate carbamate ester, followed by selective fluorination to introduce the trifluoroethyl group. The final step involves coupling with the pyridinyl fragment to yield the desired product. This sequence highlights the importance of advanced synthetic techniques in achieving high yields and maintaining product purity.
Recent advancements in catalytic methodologies have further enhanced our ability to synthesize N-carbamates like this one on an industrial scale. The use of palladium-catalyzed cross-coupling reactions has enabled researchers to achieve unprecedented levels of efficiency and selectivity in these processes. Such innovations are expected to drive future research into similar compounds and expand their applicability across diverse fields.
In conclusion, CAS No. 1197750-00-7, or 2,2,2-Trifluoroethyl N-2-(Pyridin-2-yl)ethylcarbamate, represents a cutting-edge chemical entity with multifaceted applications across various industries. Its unique structural features and versatile reactivity make it an invaluable tool for researchers and manufacturers alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in shaping the future of materials science and pharmaceutical development.
1197750-00-7 (2,2,2-Trifluoroethyl N-2-(Pyridin-2-yl)ethylcarbamate) 関連製品
- 1803567-14-7(Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy-)
- 464196-98-3((2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}prop-2-enamide)
- 1285533-09-6(3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide)
- 1291852-07-7(N-[(3,4-diethoxyphenyl)methyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide)
- 1518581-43-5(1-{furo3,2-cpyridin-2-yl}ethan-1-amine)
- 1881480-24-5(6-Chloro-N-ethyl-4-methylpyridine-3-sulfonamide)
- 2227867-87-8(rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol)
- 880801-80-9(2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)
- 1805603-03-5(Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate)
- 2877763-18-1(6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline)